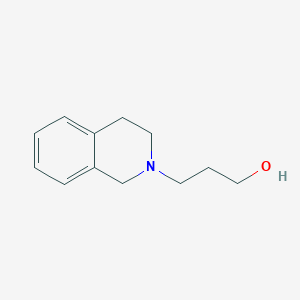

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL, also known as DIPO, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Psychotropic, Antimicrobial, and Anti-inflammatory Applications

A study by Zablotskaya et al. (2013) explored derivatives of 3,4-dihydroisoquinolin-2(1H)-yl propanamide, demonstrating significant psychotropic, anti-inflammatory, and antimicrobial activities. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some antimicrobial action. The research aimed to correlate these biological effects with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Synthesis and Structural Studies

Research by Losel (1988) and Glushkov et al. (2006) delved into the synthesis and structural aspects of dihydroisoquinoline derivatives. These studies contributed to the understanding of the chemical properties and potential modifications of the 3,4-dihydroisoquinoline structure, which is fundamental for further applications in various fields (Losel, 1988), (Glushkov et al., 2006).

Biological Activity and Synthesis

Aghekyan et al. (2017) investigated the synthesis of new derivatives of tetrahydroisoquinoline, revealing moderate adrenergic blocking and sympatholytic activities. This study provided insights into the potential therapeutic applications of these compounds (Aghekyan et al., 2017).

Hemostatic Activity

Limanskii et al. (2009) synthesized new amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid and studied their influence on blood coagulation. They found that all synthesized compounds have hemostatic properties, with some showing significant decreases in blood coagulation time (Limanskii et al., 2009).

HIV-1 Reverse Transcriptase Inhibition

Murugesan et al. (2010) synthesized a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides and evaluated their HIV-1 RT inhibitory activity. They identified significant inhibitors among these compounds, providing a new avenue for HIV-1 treatment research (Murugesan et al., 2010).

Novel Synthetic Methodologies

Mujde et al. (2011) and Shirsat et al. (2018) contributed to the development of new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. These methodologies are crucial for the synthesis of various natural products and pharmaceuticals (Mujde et al., 2011), (Shirsat et al., 2018).

Antiarrhythmic and Anticoagulant Activity

Shklyaev et al. (1999) explored the antiarrhythmic and anticoagulant properties of oximes of isoquinolyl-1-glyoxylic acid derivatives, contributing to the understanding of the therapeutic potential of these compounds in cardiovascular diseases (Shklyaev et al., 1999).

特性

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,14H,3,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLXFERGRCSOAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513969 |

Source

|

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86368-07-2 |

Source

|

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。